
METHYL 4-(3-METHYLPIPERAZIN-1-
YLMETHYL)BENZOATE chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

METHYL 4-(3-

METHYLPIPERAZIN-1-

YLMETHYL)BENZOATE

Cat. No.: B1387908 Get Quote

An In-Depth Technical Guide to METHYL 4-(PIPERAZIN-1-YLMETHYL)BENZOATE Isomers:

Properties, Synthesis, and Applications

Executive Summary
This technical guide provides a comprehensive analysis of METHYL 4-(3-
METHYLPIPERAZIN-1-YLMETHYL)BENZOATE and its critically important structural isomer,

METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE. While both compounds share

a core structure, the public domain data, particularly concerning synthesis and application, is

overwhelmingly focused on the 4-methyl isomer due to its role as a pivotal intermediate in the

synthesis of Imatinib, a cornerstone drug in targeted cancer therapy.

This document will first present the known properties of the 3-methyl isomer (CAS 914349-83-

0). It will then pivot to an in-depth examination of the 4-methyl isomer (CAS 314268-40-1),

covering its physicochemical properties, detailed synthetic protocols with mechanistic

explanations, spectral characterization, and its application in pharmaceutical manufacturing.

This comparative approach is designed to provide researchers with both the specific data

available for the 3-methyl variant and the extensive, transferable knowledge from its well-

documented counterpart.
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Introduction to Isomeric (Methylpiperazin-1-
yl)methyl Benzoates
The benzoyl group connected to a piperazine moiety via a methylene bridge forms a scaffold of

significant interest in medicinal chemistry. The piperazine ring, a common pharmacophore,

imparts favorable properties such as improved aqueous solubility and the ability to form salt

derivatives, enhancing the pharmacokinetic profile of drug candidates. The position of the

methyl group on the piperazine ring—at the 3-position versus the 4-position—creates two

distinct structural isomers with potentially different chemical reactivity, biological activity, and

synthetic accessibility.

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: Features an asymmetric

piperazine ring, with the methyl group on a carbon atom. This introduces a chiral center.

METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: Features a symmetric N-

substituted piperazine ring. This compound is achiral and is the more extensively studied

isomer.

METHYL 4-(3-METHYLPIPERAZIN-1-
YLMETHYL)BENZOATE
This isomer is commercially available, indicating its successful synthesis, but detailed

procedural information and characterization data are not widely published in peer-reviewed

literature.

Chemical Identity and Properties
Property Value Source

CAS Number 914349-83-0 [1]

Molecular Formula C₁₄H₂₀N₂O₂ [1]

Molecular Weight 248.326 g/mol [1]

Purity Typically ≥97% [1]

InChI Key
UMYOUNGBUSQMCP-

UHFFFAOYSA-N
[1]
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Structural Representation
Caption: Structure of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE.

In-Depth Analysis of METHYL 4-(4-
METHYLPIPERAZIN-1-YLMETHYL)BENZOATE
This isomer is a well-characterized compound, primarily because it is a direct precursor to 4-

[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate for the anticancer drug

Imatinib.[2][3]

Nomenclature and Identifiers
Identifier Type Value

IUPAC Name
methyl 4-[(4-methylpiperazin-1-

yl)methyl]benzoate

CAS Number 314268-40-1

PubChem CID 782222

Molecular Formula C₁₄H₂₀N₂O₂

InChI Key MEYCYFIWDAQKQK-UHFFFAOYSA-N

SMILES CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC

(Data sourced from PubChem CID 782222)[4]

Physicochemical Properties
The following properties have been computed and are available in public databases.
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Property Value Reference

Molecular Weight 248.32 g/mol [4]

Exact Mass 248.152477885 Da [4]

Topological Polar Surface Area 32.8 Å² [4]

Heavy Atom Count 18 [4]

Rotatable Bond Count 4 [4]

Hydrogen Bond Acceptor

Count
4 [4]

Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing this compound is through reductive

amination. This strategy is favored in pharmaceutical chemistry for its high yields and

operational simplicity.[2]

Core Principle (The "Why"): Reductive amination involves the reaction of a carbonyl compound

(an aldehyde in this case) with an amine to form an imine or iminium ion intermediate, which is

then reduced in situ to the target amine. Using a mild, selective reducing agent like sodium

triacetoxyborohydride (STAB) or a sodium borohydride/acetic acid system is critical. These

reagents are gentle enough not to reduce the starting aldehyde but are reactive enough to

reduce the protonated iminium intermediate, driving the reaction towards the desired tertiary

amine product.

This protocol is adapted from procedures described for the synthesis of related structures.[5]

Materials:

Methyl 4-formylbenzoate

1-Methylpiperazine

Sodium borohydride (NaBH₄)

Acetic acid (AcOH)
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Chloroform (CHCl₃) or other suitable aprotic solvent

Standard glassware for organic synthesis

Step-by-Step Procedure:

Preparation of the Reducing Agent: In a round-bottom flask equipped with a magnetic stirrer

and under an inert atmosphere, suspend sodium borohydride (2.1 equivalents) in chloroform

at 0-5 °C (ice bath).

In Situ Formation of Sodium Triacetoxyborohydride: Slowly add glacial acetic acid (3.5

equivalents) to the stirred suspension over 1 hour, maintaining the temperature between 0-5

°C. The mixture is stirred for an additional 1.5 hours at this temperature. This step generates

the active reducing species.

Amine and Aldehyde Addition: To the reaction mixture, add 1-methylpiperazine (1.0

equivalent) followed by a solution of methyl 4-formylbenzoate (1.05 equivalents) in

chloroform.

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The

progress can be monitored by Thin Layer Chromatography (TLC).

Workup: Upon completion, quench the reaction by carefully adding an aqueous solution of

sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with

chloroform or ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield the pure METHYL 4-(4-METHYLPIPERAZIN-1-

YLMETHYL)BENZOATE.
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Caption: Reductive amination workflow for synthesis.

Spectral Data and Characterization
Full spectral characterization is essential for confirming the structure and purity of the

synthesized compound.

Nuclear Magnetic Resonance (NMR):

¹H NMR: Would show characteristic peaks for the aromatic protons (two doublets in the 7-

8 ppm region), a singlet for the ester methyl group (~3.9 ppm), a singlet for the benzylic

methylene bridge (~3.5 ppm), and signals for the piperazine and N-methyl protons in the

2-3 ppm range.

¹³C NMR: Computed spectral data is available, which can be compared against

experimental results to confirm the carbon skeleton.[6] Key signals would include the

carbonyl carbon of the ester (~166 ppm), aromatic carbons, the benzylic carbon (~62
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ppm), piperazine carbons (~53-55 ppm), the N-methyl carbon (~46 ppm), and the ester

methyl carbon (~52 ppm).[6]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The

exact mass should correspond to 248.1525, consistent with the molecular formula

C₁₄H₂₀N₂O₂.[6]

Application in Drug Development: The Imatinib
Precursor
The primary and most significant application of METHYL 4-(4-METHYLPIPERAZIN-1-

YLMETHYL)BENZOATE is its role as a late-stage intermediate in the synthesis of Imatinib

(Gleevec).

The Process:

Synthesis: METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is synthesized as

described above.

Hydrolysis: The methyl ester is hydrolyzed to its corresponding carboxylic acid, 4-(4-

methylpiperazin-1-ylmethyl)benzoic acid, typically under basic conditions (e.g., using KOH or

NaOH in methanol/water).[5]

Amide Coupling: This carboxylic acid is the key fragment that is then coupled with the amine

portion of the Imatinib core structure to form the final active pharmaceutical ingredient.

This synthetic route is robust and scalable, making it suitable for industrial production.[3]

Comparative Summary and Outlook
While METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a valid chemical

entity, its utility and documentation are dwarfed by its 4-methyl isomer. The synthetic pathway

for the 4-methyl isomer provides a clear and logical template for the synthesis of the 3-methyl

isomer. Researchers could adapt the reductive amination protocol by simply substituting 1-

methylpiperazine with 2-methylpiperazine. However, they should be mindful that the use of 2-

methylpiperazine, which is a racemic mixture unless a specific enantiomer is used, will result in
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a racemic product that may require chiral separation if enantiomeric purity is desired for specific

biological applications.

For professionals in drug development, understanding the synthesis and properties of the 4-

methyl isomer is crucial due to its direct lineage to Imatinib. The principles of its synthesis—

particularly the robust nature of reductive amination—are broadly applicable across many

amine-containing pharmaceutical targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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